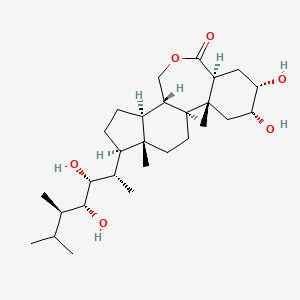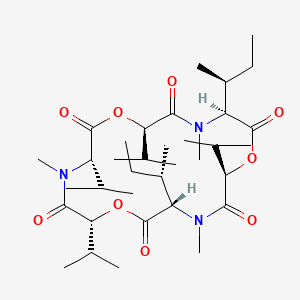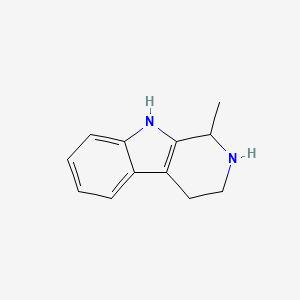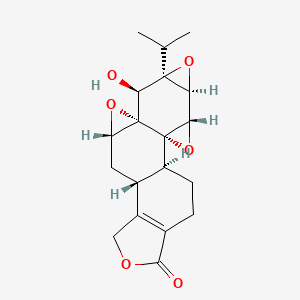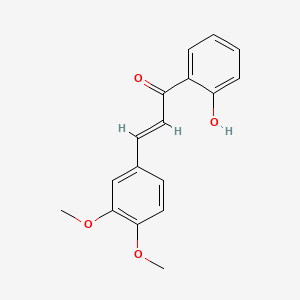
3,4-二甲氧基-2'-羟基查耳酮
描述
3,4-Dimethoxy-2’-hydroxychalcone is a synthetic chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural characteristics.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Employed in the development of new materials with specific chemical properties.
生化分析
Biochemical Properties
3,4-Dimethoxy-2’-hydroxychalcone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, where it acts as an inhibitor . This interaction is crucial in modulating neurotransmitter levels in the nervous system. Additionally, 3,4-Dimethoxy-2’-hydroxychalcone has been shown to enhance the biosynthesis of glutathione, a vital antioxidant, by interacting with enzymes involved in its production .
Cellular Effects
3,4-Dimethoxy-2’-hydroxychalcone exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly the NF-κB pathway, which is involved in inflammation and immune responses . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3,4-Dimethoxy-2’-hydroxychalcone exerts its effects through various mechanisms. It binds to the catalytic active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . This compound also interacts with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dimethoxy-2’-hydroxychalcone have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 3,4-Dimethoxy-2’-hydroxychalcone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,4-Dimethoxy-2’-hydroxychalcone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification . This compound also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3,4-Dimethoxy-2’-hydroxychalcone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
3,4-Dimethoxy-2’-hydroxychalcone exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where 3,4-dimethoxybenzaldehyde reacts with 2’-hydroxyacetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone .
Industrial Production Methods: For industrial-scale production, the reaction conditions are optimized to enhance yield and purity. Methods such as ultrasound-assisted synthesis have been employed, where the reaction is carried out in anhydrous ethanol at 30°C with ultrasonic radiation, achieving a high yield of 92.1% .
化学反应分析
Types of Reactions: 3,4-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones via palladium(II)-catalyzed oxidative cyclization.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitro-substituted chalcones.
作用机制
The biological activities of 3,4-Dimethoxy-2’-hydroxychalcone are attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the biosynthesis of glutathione (GSH), a key antioxidant in cells.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways.
相似化合物的比较
3,4-Dimethoxy-2’-hydroxychalcone can be compared with other chalcone derivatives to highlight its uniqueness:
Similar Compounds:
Uniqueness:
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-10-8-12(11-17(16)21-2)7-9-15(19)13-5-3-4-6-14(13)18/h3-11,18H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLSRHQHCDTOGH-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79140-20-8 | |
| Record name | (E)-2'-Hydroxy-3,4-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: Does the presence of a 3,4-dihydroxyl group on 2'-hydroxychalcones influence their antioxidant activity?
A1: Yes, based on this study [], the presence of a 3,4-dihydroxyl group appears to be important for antioxidant activity in 2'-hydroxychalcones. The research demonstrated that compounds with these substituents, like 2',3,4-trihydroxy-4',6'-dimethoxychalcone (compound 110) displayed significant antioxidant activity in the DPPH assay, while other derivatives lacking this specific group did not show comparable activity.
Q2: Were any of the synthesized 2'-hydroxychalcones found to have antibacterial properties?
A2: No, the research concluded that none of the synthesized flavonoids, including the 2'-hydroxychalcones, exhibited activity against the bacteria tested in their antibacterial assay [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


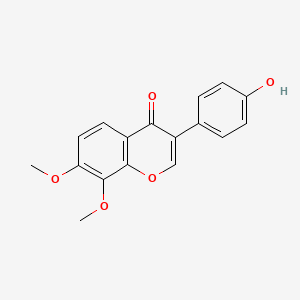
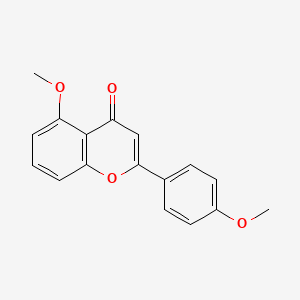
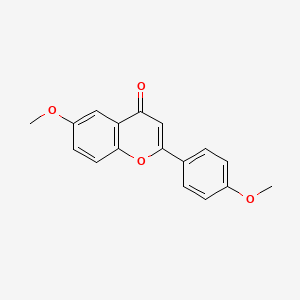
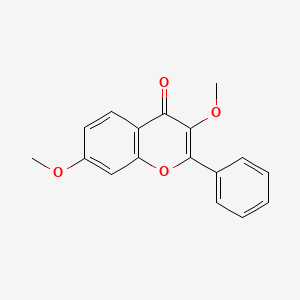
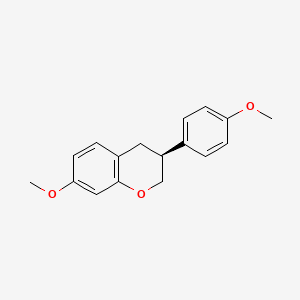
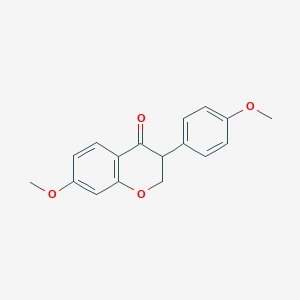
![5,7-Dihydroxy-2-[4-methoxy-3,5-bis-(3-methyl-but-2-enyl)-phenyl]-chroman-4-one](/img/structure/B600375.png)

